N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c12-10(8-3-5-14-7-8)11-6-9-2-1-4-13-9/h3,5,7,9H,1-2,4,6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYJQQWXXSYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Acid Chloride Intermediate
The most straightforward approach involves converting thiophene-3-carboxylic acid to its corresponding acid chloride, followed by reaction with (oxolan-2-yl)methylamine.
Procedure :
- Activation of Carboxylic Acid : Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under reflux, yielding thiophene-3-carbonyl chloride.
- Amine Coupling : The acid chloride is reacted with (oxolan-2-yl)methylamine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl. The reaction proceeds at 0–25°C for 4–12 hours.
Reaction Scheme :
$$
\text{Thiophene-3-COOH} \xrightarrow{\text{SOCl}_2} \text{Thiophene-3-COCl} \xrightarrow{\text{(Oxolan-2-yl)methylamine}} \text{this compound}
$$
Yield : Typical yields range from 65% to 85%, depending on purity of reactants and reaction conditions.
Carbodiimide-Mediated Coupling
Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions.
Procedure :
- Activation : Thiophene-3-carboxylic acid is dissolved in DCM or dimethyl sulfoxide (DMSO) with EDC and hydroxybenzotriazole (HOBt) to form an active ester intermediate.
- Amine Addition : (Oxolan-2-yl)methylamine is added, and the mixture is stirred at room temperature for 12–24 hours.
Advantages :
- Minimizes racemization.
- Suitable for heat-sensitive substrates.
Yield : Reported yields for analogous compounds reach 70–90%.
Multicomponent Ugi Reaction
Though less common for simple amides, the Ugi reaction offers a one-pot synthesis route using an amine, carbonyl compound, isocyanide, and carboxylic acid.
Hypothetical Adaptation :
- Components :
- Amine: (Oxolan-2-yl)methylamine.
- Carbonyl: Formaldehyde.
- Isocyanide: tert-Butyl isocyanide.
- Carboxylic Acid: Thiophene-3-carboxylic acid.
Reaction Scheme :
$$
\text{Amine + Carbonyl + Isocyanide + Carboxylic Acid} \rightarrow \text{this compound}
$$
Challenges :
Optimization of Reaction Conditions
Solvent Selection
Temperature and Catalysis
Purification Techniques
- Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product.
- Recrystallization from ethanol/water mixtures improves purity.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
IR (KBr) :
Mass Spectrometry :
Applications and Derivatives
Biological Activity
Materials Science
- Organic Electronics : Thiophene derivatives are employed in organic field-effect transistors (OFETs) due to their π-conjugated systems.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups into the thiophene ring .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 5-nitro-N-[(oxolan-2-yl)methyl]thiophene-2-carboxamide
- N-[(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide
Uniqueness
N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Biological Activity
N-[(oxolan-2-yl)methyl]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the oxolane (tetrahydrofuran) moiety may enhance its solubility and bioavailability, contributing to its pharmacological profile.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, compounds structurally related to this compound have shown significant antibacterial activity against various strains of bacteria. A comparative study indicated that thiophene carboxamide derivatives exhibited higher antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis compared to Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of Thiophene Derivatives
| Compound | Gram-positive Activity (%) | Gram-negative Activity (%) |
|---|---|---|
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamide | 83.3 (S. aureus) | 70.8 (E. coli) |
| 3-amino thiophene-2-carboxamide | 86.9 (P. aeruginosa) | 40.0 (E. coli) |
| N-(thiophen-2-ylmethyl) thiophene-2-carboxamide | 62.0 (B. subtilis) | No significant activity |
The mechanisms behind these activities often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Activity
In addition to antimicrobial properties, this compound may exhibit antioxidant effects. Studies have shown that related thiophene compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage . The antioxidant activity can be quantitatively assessed using assays such as the ABTS radical cation decolorization assay.
Table 2: Antioxidant Activity Comparison
| Compound | % Inhibition at 50 µM |
|---|---|
| N-(4-acetylphenyl)-2-chloroacetamide | 88.44 (Ascorbic acid reference) |
| 3-amino thiophene derivatives | 62.0 |
The biological activity of this compound may be attributed to several mechanisms:
- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
- Interference with Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism, leading to growth inhibition.
- Molecular Docking Studies : Computational studies indicate favorable interactions between the compound and target proteins, suggesting a potential for drug development .
Case Studies and Research Findings
Recent research has focused on synthesizing and characterizing various thiophene derivatives, including this compound, through methods such as density functional theory (DFT) calculations and X-ray crystallography . These studies aim to elucidate the structure–activity relationship (SAR) of these compounds, identifying structural features that correlate with enhanced biological activity.
Notable Findings
- Synthesis : Efficient synthetic routes have been developed that yield high-purity products suitable for biological testing.
- In Vivo Studies : Preliminary in vivo studies suggest potential therapeutic applications in treating infections caused by resistant bacterial strains.
- Further Research Directions : Ongoing studies are aimed at optimizing the compound's structure to improve its pharmacokinetic properties and broaden its therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
